molecular formula C8H13NOS B2816180 3-Amino-2-(3-thienylmethyl)-1-propanol CAS No. 929974-90-3

3-Amino-2-(3-thienylmethyl)-1-propanol

Cat. No.: B2816180
CAS No.: 929974-90-3
M. Wt: 171.26
InChI Key: BCZRSSJFDOEFIF-UHFFFAOYSA-N
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Description

3-Amino-2-(3-thienylmethyl)-1-propanol is a secondary alcohol featuring a primary amine group at position 3 and a 3-thienylmethyl substituent at position 2 of the propanol backbone. The compound is listed in specialized catalogs (e.g., CymitQuimica’s heterocycles catalog) but is currently discontinued, limiting commercial availability .

Properties

IUPAC Name

2-(aminomethyl)-3-thiophen-3-ylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NOS/c9-4-8(5-10)3-7-1-2-11-6-7/h1-2,6,8,10H,3-5,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCZRSSJFDOEFIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CC(CN)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, which generates 3-hydroxy-2-thiophene carboxylic derivatives . Another method involves the use of thionyl chloride in the presence of pyridine to introduce the thiophene ring .

Industrial Production Methods

Industrial production of 3-Amino-2-(3-thienylmethyl)-1-propanol may involve large-scale condensation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(3-thienylmethyl)-1-propanol undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene or tetrahydrothiophene.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiophene and tetrahydrothiophene derivatives.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

3-Amino-2-(3-thienylmethyl)-1-propanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-2-(3-thienylmethyl)-1-propanol involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. For example, thiophene derivatives have been shown to inhibit voltage-gated sodium channels, which can lead to analgesic and anesthetic effects .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural analogs and their distinctions:

Compound Name Substituents/Modifications Key Features Biological/Chemical Relevance
3-Amino-2-(3-thienylmethyl)-1-propanol -NH₂ at C3, -CH₂(3-thienyl) at C2, -OH at C1 Thiophene’s sulfur atom enhances π-electron delocalization; primary amine for reactivity Potential interactions with biological targets (e.g., enzymes, transporters)
a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol () -NHCH₃ at C3, -thiophen-2-yl at C1 Methylamino group reduces polarity vs. primary amine; thiophene at C1 May exhibit altered pharmacokinetics (e.g., absorption, metabolism) due to methyl substitution
3-Amino-3-phenyl-1-propanol () -NH₂ and -C₆H₅ at C3, -OH at C1 Phenyl group increases hydrophobicity vs. thiophene Enhanced lipid solubility could improve blood-brain barrier penetration
PDMP () Morpholino, decanoylamino, phenyl substituents Complex structure inhibits glycosphingolipid biosynthesis Chemosensitizes cells by elevating ceramide and inhibiting drug efflux transporters
2-(Methylamino)-1-(3-methylphenyl)propan-1-one () Ketone at C1, -NHCH₃ at C2, -3-methylphenyl at C1 Ketone group reduces hydrogen-bonding capacity vs. alcohol Likely altered receptor binding due to ketone’s electrophilicity

Physicochemical Properties

  • Polarity: The primary amine in this compound increases polarity compared to methylamino derivatives (e.g., compound a in ), affecting solubility in aqueous environments.
  • Aromatic Interactions: The thiophene ring’s sulfur atom provides weaker π-π stacking vs.
  • Hydrogen Bonding : The hydroxyl group at C1 enables stronger hydrogen bonding than ketone-containing analogs (e.g., ), influencing molecular recognition .

Biological Activity

3-Amino-2-(3-thienylmethyl)-1-propanol, a compound with potential therapeutic applications, has garnered interest due to its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C8H11NOS
  • CAS Number : 929974-90-3

This compound features a thienyl group which contributes to its unique biological properties. The presence of an amino group enhances its potential as a bioactive molecule.

The biological activity of this compound is primarily linked to its interaction with various biological targets:

  • Receptor Binding : Similar compounds have shown the ability to bind to neurotransmitter receptors, influencing neurotransmission and potentially exhibiting anxiolytic or antidepressant effects.
  • Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, particularly against Gram-positive bacteria. This suggests a potential application in treating bacterial infections.

Antimicrobial Activity

A study investigating the antimicrobial effects of various compounds, including this compound, revealed significant activity against specific pathogens.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)Remarks
Staphylococcus aureus0.125 mg/mLModerate activity
Listeria monocytogenes0.0625 mg/mLHigh activity
Escherichia coliNo significant activityResistant

These results indicate that the compound exhibits selective antimicrobial properties, which could be further explored for therapeutic applications.

Case Studies

In a clinical context, this compound was evaluated for its effects on bacterial biofilm formation. The study found that the compound significantly inhibited biofilm development in Staphylococcus aureus strains.

Table 2: Biofilm Inhibition by this compound

Concentration (mg/mL)Percentage Inhibition (%)
0.530
1.050
2.075

The inhibition percentage increased with concentration, highlighting the compound's potential as an antibiofilm agent.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic viability. Current data suggest:

  • Absorption : Rapid absorption in gastrointestinal tract.
  • Distribution : Moderate distribution with potential central nervous system penetration due to its lipophilic nature.
  • Metabolism : Primarily hepatic metabolism with possible formation of active metabolites.
  • Excretion : Renal excretion as unchanged drug and metabolites.

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